
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
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Overview
Description
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a sulfonated pyrrolidine derivative featuring a benzoyloxy ester group and a sulfonic acid moiety. This compound is likely utilized in bioconjugation chemistry, similar to its analogs, for modifying proteins or peptides via amine-reactive succinimidyl ester chemistry.
Preparation Methods
The synthesis of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multiple steps, starting with the preparation of the dioxopyrrolidine ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization. The benzoyloxy group is introduced via esterification with benzoyl chloride. The sulfonic acid group is then added through sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols replace the benzoyloxy group, forming new derivatives.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol
Scientific Research Applications
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The dioxopyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Acetyloxy-2,5-dioxopyrrolidine-3-sulfonic Acid (Sulfo-NHS-Acetate)
- Molecular Formula: C₆H₇NO₇S .
- Key Features :
- Applications : Stable amine-reactive linker for modifying lysine residues in proteins.
1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic Acid (ADC-L-058)
- Molecular Formula : C₁₅H₁₇N₃O₉S₃ .
- Key Features :
- Applications : Bifunctional ADC linker for controlled payload release in cancer therapy .
trans-Sulfo-SMCC (1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic Acid)
- Structural Features :
- Applications : Site-specific protein modification (e.g., antibody-enzyme conjugates) via dual reactivity (amine and thiol groups) .
Comparative Analysis Table
Key Research Findings
Reactivity and Stability :
- The benzoyloxy group in the target compound may reduce hydrolysis rates compared to acetyloxy derivatives, enhancing stability in aqueous environments .
- Disulfide-containing analogs (e.g., ADC-L-058) exhibit controlled cleavage under reducing conditions (e.g., intracellular glutathione), a feature absent in the benzoyloxy compound .
Synthetic Routes :
- Benzoyloxy derivatives are synthesized via esterification with benzoic anhydride in pyridine, as evidenced by similar protocols in .
- ADC linkers require additional steps, such as disulfide bond formation and pyridinyl group introduction, increasing synthetic complexity .
Biological Compatibility :
Biological Activity
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula C15H10N2O9S, this compound features a unique structure that includes a benzoyloxy group and a sulfonic acid moiety attached to a dioxopyrrolidine ring. Its biological activities, particularly anti-inflammatory and anticancer properties, are of considerable interest.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Benzoyloxy Group : Enhances solubility and reactivity.
- Dioxopyrrolidine Ring : Contributes to the compound's stability and biological interactions.
- Sulfonic Acid Moiety : Increases aqueous solubility, improving bioavailability.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Preliminary studies suggest it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for therapeutic applications in chronic inflammatory diseases.
Anticancer Activity
The compound has also shown promise in anticancer research. Interaction studies reveal that it may bind to specific proteins involved in cell signaling pathways related to cancer progression. This binding affinity is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
The biological activity of this compound is believed to involve:
- Protein Interaction : Binding to proteins that regulate cell growth and apoptosis.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses and cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | Hydroxyl instead of benzoyloxy | Simpler structure with fewer functional groups |
2-Methyl-2,5-dioxopyrrolidine-3-sulfonic acid | Methyl substitution on pyrrolidine | Alters sterics and potentially affects reactivity |
1-(4-Aminobenzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid | Aminobenzoyloxy group | Introduces amino functionality for enhanced interaction |
This table illustrates how the combination of functional groups in this compound may confer distinct biological activities not observed in other derivatives.
Study 2: Enzyme Inhibition
Research into enzyme inhibition has revealed that related compounds can inhibit key enzymes involved in metabolic pathways. While specific studies on this compound are sparse, its structural characteristics suggest potential enzyme inhibitory effects that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of pyrrolidine derivatives followed by benzoylation. For example, sulfonic acid groups are introduced using sulfur trioxide complexes, while benzoylation employs benzoyl chloride in anhydrous conditions (e.g., acetonitrile or DMF) with catalytic bases like pyridine. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 for benzoyl chloride) are critical for minimizing side reactions such as over-acylation or hydrolysis .
- Characterization : Confirm purity and structure via 1H/13C NMR (e.g., downfield shifts for sulfonic acid protons at δ 10–12 ppm), FT-IR (S=O stretching at ~1200 cm−1), and high-resolution mass spectrometry (HRMS) to validate molecular weight .
Q. How should researchers handle stability and storage of this compound to ensure reproducibility?
- Stability : The sulfonic acid group is hygroscopic; store desiccated at –20°C in amber vials to prevent hydrolysis of the benzoyloxy moiety. Stability studies under accelerated conditions (40°C/75% RH for 1–4 weeks) can quantify degradation products like free benzoic acid or sulfonic acid derivatives .
- Handling : Use inert atmospheres (argon/nitrogen) during synthesis and storage. Pre-purify solvents (e.g., anhydrous DCM) to avoid unintended hydrolysis .
Advanced Research Questions
Q. What mechanistic insights exist for the role of this compound in acyl transfer reactions?
- Mechanistic Analysis : The compound acts as an activated acyl donor due to its electron-withdrawing sulfonic acid group, which enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., UV-Vis monitoring of acylation rates) reveal pH-dependent reactivity: optimal activity occurs in mildly acidic conditions (pH 4–6) where the sulfonic acid remains protonated, stabilizing the transition state .
- Contradictions : Conflicting reports on solvent effects (e.g., higher yields in polar aprotic solvents vs. aqueous media) may arise from competing hydrolysis pathways. Systematic solvent screening with kinetic modeling is advised .
Q. How can researchers resolve discrepancies in reported analytical data (e.g., melting points, spectral peaks)?
- Data Reconciliation : Variations in melting points (e.g., ±5°C ranges) may stem from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures and compare DSC thermograms with literature. For spectral conflicts, cross-validate using orthogonal techniques: 1H-DOSY NMR to confirm molecular size or X-ray crystallography for absolute configuration .
- Case Study : A 2022 study noted discrepancies in IR carbonyl peaks (1740 vs. 1725 cm−1) due to residual solvent (DMF) in crude samples. Purity >98% (HPLC) and solvent-free drying are essential for reproducibility .
Q. What advanced applications exist for this compound in bioconjugation or prodrug design?
- Bioconjugation : The benzoyloxy group facilitates site-specific acylation of biomolecules (e.g., peptides, antibodies) under mild conditions. Optimize pH and temperature to balance reaction efficiency (e.g., 85% yield at pH 5.5, 4°C) with protein stability .
- Prodrugs : The sulfonic acid enhances water solubility, making it suitable for masking hydrophobic drugs. In vitro hydrolysis studies (simulated gastric fluid, pH 1.2) can profile release kinetics of parent drugs .
Q. Methodological Considerations
Q. What analytical methods are recommended for quantifying impurities in this compound?
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities like 2,5-dioxopyrrolidine-3-sulfonic acid (retention time ~3.2 min) and benzoic acid (~5.8 min). Validate with spiked samples to achieve LOD <0.1% .
- LC-MS/MS : For trace-level analysis, employ MRM transitions (e.g., m/z 312 → 105 for the parent ion) to identify degradation products .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model the benzoyloxy group’s binding to serine hydrolases. Molecular dynamics simulations (50 ns) can assess stability of acyl-enzyme intermediates .
- QSPR Models : Correlate logP (calculated via ChemAxon) with experimental permeability data (Caco-2 assays) to optimize prodrug designs .
Q. Tables for Key Data
Properties
Molecular Formula |
C11H9NO7S |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
1-benzoyloxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H9NO7S/c13-9-6-8(20(16,17)18)10(14)12(9)19-11(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,17,18) |
InChI Key |
LQHOHZMTFYBAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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